2-{4-[(4-ethoxyphenyl)sulfonyl]piperazin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with ethoxyphenyl and trifluoromethoxyphenyl groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Scientific Research Applications
2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction pathways, which are crucial for cellular communication and function .
Comparison with Similar Compounds
Compared to similar compounds, 2-{4-[(4-ETHOXYPHENYL)SULFONYL]PIPERAZINO}-N~1~-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
- 2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-MORPHOLINO-1-ETHANONE
- 2-{4-[(4-METHOXYPHENYL)SULFONYL]-1-PIPERAZINYL}-N-(METHYLCARBAMOYL)ACETAMIDE .
Properties
Molecular Formula |
C21H24F3N3O5S |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C21H24F3N3O5S/c1-2-31-17-7-9-19(10-8-17)33(29,30)27-13-11-26(12-14-27)15-20(28)25-16-3-5-18(6-4-16)32-21(22,23)24/h3-10H,2,11-15H2,1H3,(H,25,28) |
InChI Key |
AAIMJEACBJTXAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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